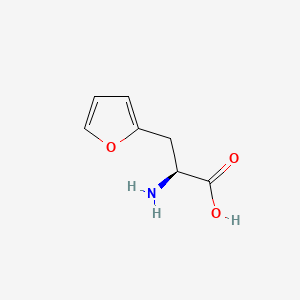
4-Chlorothreonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorothreonine is a naturally occurring amino acid derivative, identified as a component of secondary metabolites produced by certain microorganisms, such as Streptomyces species . It is known for its herbicidal and antifungal properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorothreonine can be synthesized through several methods. One common approach involves the stereoselective synthesis from N-Cbz-L-glutamic acid-α-benzyl ester . The process includes multiple steps, such as protection of functional groups, chlorination, and deprotection, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified strains of Streptomyces . These microorganisms are cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for various applications .
化学反応の分析
Types of Reactions: 4-Chlorothreonine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of dechlorinated threonine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Produces oxo-threonine derivatives.
Reduction: Yields threonine.
Substitution: Forms various substituted threonine derivatives.
科学的研究の応用
4-Chlorothreonine has diverse applications in scientific research:
作用機序
4-Chlorothreonine exerts its effects primarily through the inhibition of serine hydroxymethyltransferase . This enzyme catalyzes the reversible interconversion of serine and glycine, which is crucial for DNA synthesis and cell division . By inhibiting this enzyme, this compound disrupts amino acid metabolism, leading to growth inhibition in plants and fungi .
類似化合物との比較
4-Fluorothreonine: Another halogenated threonine derivative with similar biological activities.
Uniqueness: this compound is unique due to its chlorine atom, which enhances its biological activity compared to threonine . This halogenation allows it to act as a potent inhibitor of specific enzymes, making it valuable in both research and industrial applications .
特性
CAS番号 |
132958-66-8 |
|---|---|
分子式 |
C4H8ClNO3 |
分子量 |
153.56 g/mol |
IUPAC名 |
(2R,3R)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m0/s1 |
InChIキー |
CETUIFTXYGHITB-STHAYSLISA-N |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
異性体SMILES |
C([C@@H]([C@H](C(=O)O)N)O)Cl |
正規SMILES |
C(C(C(C(=O)O)N)O)Cl |
同義語 |
4-Chlorothreonine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)







![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)



